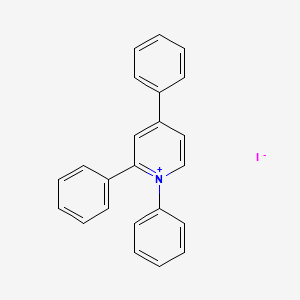
1,2,4-Triphenylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triphenylpyridinium iodide is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have been synthesized via various synthetic routes . A series of novel AIEgens derived from Katritzky pyridinium salts have been synthesized via a condensation reaction between their corresponding pyrylium precursors and versatile primary amines such as alkylamine and amino acid derivatives .Molecular Structure Analysis
The molecular formula of 1,2,4-Triphenylpyridinium iodide is C23H18IN. Its molecular weight is 435.308.Chemical Reactions Analysis
Pyridinium salts, including 1,2,4-Triphenylpyridinium iodide, have shown reactivity in various chemical reactions . The model compound TPP1 with a 2,4,6-triphenylpyridinium skeleton showed a smooth AIE curve without an inflection point, and the emission enhancement was attributed to the formation of water clusters around the pyridinium ring and the subsequent nano-aggregate formation, which hindered their intramolecular motions .科学的研究の応用
Charge Transfer and Spectrophotometry
1,2,4-Triphenylpyridinium iodide has been studied for its role in charge transfer complexes. The electronic absorption spectra of N-substituted-2,4,6-triphenylpyridinium cations, closely related to 1,2,4-triphenylpyridinium iodide, exhibit intra- and inter-molecular charge-transfer bands. These findings are supported by calculations and investigations into solvent-induced shifts due to polarity and polarizability effects (Elshafie, 1986).
Organic Synthesis
The compound has been used in organic synthesis, notably in the conversion of primary amines into iodides. Aliphatic, aromatic, and heteroaromatic primary amines can be converted into 1-substituted-2,4,6-triphenylpyridinium iodides, demonstrating the versatility of this compound in chemical transformations (Katritzky et al., 1979).
Supramolecular Chemistry
In the field of supramolecular chemistry, 1,2,4-Triphenylpyridinium iodide derivatives have been utilized in the construction of metal-organic frameworks. These frameworks have shown potential for environmental applications, such as the efficient adsorption of dyes from wastewater (Du et al., 2015).
Photophysics
1,2,4-Triphenylpyridinium iodide and its derivatives have also been studied for their photophysical properties. Understanding the intramolecular charge transfer processes in these compounds, particularly in different solvents, provides insights relevant to optoelectronics (Carlotti et al., 2014).
Magnetic Semiconductors
Furthermore, 1,2,4-Triphenylpyridinium iodide derivatives have been explored as components in organic magnetic semiconductors. Their electronic properties, such as magnetic susceptibility and conductivity, are of interest for developing new materials (Mukai et al., 2003).
Safety and Hazards
The safety data sheet for pyridinium salts suggests that they may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
将来の方向性
特性
IUPAC Name |
1,2,4-triphenylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYHSPVIZCKZRW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triphenylpyridinium iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)
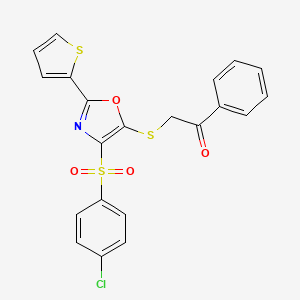


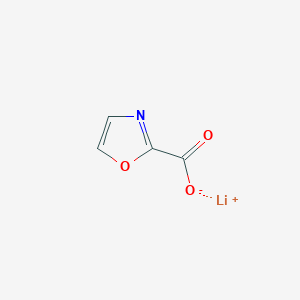


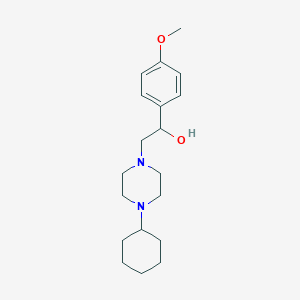
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)
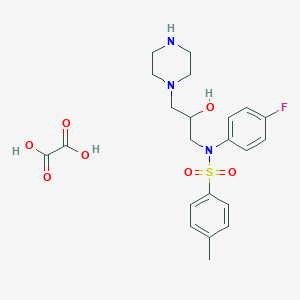
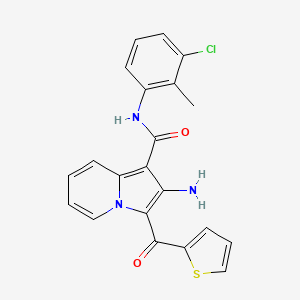
![1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884992.png)